N-(5-(2-(5-Nitrofuran-2-yl)vinyl)-1,3,4-oxadiazol-2-yl)acetamide
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Overview
Description
N-(5-(2-(5-Nitrofuran-2-yl)vinyl)-1,3,4-oxadiazol-2-yl)acetamide is a heterocyclic compound that contains both furan and oxadiazole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the nitrofuran moiety is particularly noteworthy, as nitrofuran derivatives are known for their antimicrobial properties.
Preparation Methods
The synthesis of N-(5-(2-(5-Nitrofuran-2-yl)vinyl)-1,3,4-oxadiazol-2-yl)acetamide typically involves the nitration of furan derivatives followed by the formation of the oxadiazole ring. One common method involves the nitration of furfural to obtain 5-nitrofuran-2-carbaldehyde, which is then subjected to further reactions to introduce the oxadiazole ring and the acetamide group . Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity.
Chemical Reactions Analysis
N-(5-(2-(5-Nitrofuran-2-yl)vinyl)-1,3,4-oxadiazol-2-yl)acetamide undergoes various chemical reactions, including:
Common reagents used in these reactions include nitric acid for nitration, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Major products formed from these reactions include nitroso derivatives, amine derivatives, and various substituted nitrofuran compounds .
Scientific Research Applications
N-(5-(2-(5-Nitrofuran-2-yl)vinyl)-1,3,4-oxadiazol-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound’s antimicrobial properties make it a candidate for the development of new antibiotics, particularly against drug-resistant bacterial strains.
Materials Science: The unique electronic properties of the compound make it useful in the development of organic semiconductors and other electronic materials.
Biological Research: The compound can be used as a probe to study various biological processes, including enzyme activity and cellular signaling pathways.
Mechanism of Action
The mechanism of action of N-(5-(2-(5-Nitrofuran-2-yl)vinyl)-1,3,4-oxadiazol-2-yl)acetamide involves the interaction of the nitrofuran moiety with biological targets. The nitrofuran group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The oxadiazole ring may also contribute to the compound’s activity by stabilizing the reactive intermediates and facilitating their interaction with molecular targets .
Comparison with Similar Compounds
N-(5-(2-(5-Nitrofuran-2-yl)vinyl)-1,3,4-oxadiazol-2-yl)acetamide can be compared with other nitrofuran derivatives, such as:
Nitrofurantoin: A well-known antibiotic used to treat urinary tract infections.
Furazolidone: Another nitrofuran antibiotic used to treat bacterial and protozoal infections.
The presence of the oxadiazole ring in this compound may confer unique electronic properties and stability, making it distinct from other nitrofuran derivatives .
Properties
Molecular Formula |
C10H8N4O5 |
---|---|
Molecular Weight |
264.19 g/mol |
IUPAC Name |
N-[5-[(E)-2-(5-nitrofuran-2-yl)ethenyl]-1,3,4-oxadiazol-2-yl]acetamide |
InChI |
InChI=1S/C10H8N4O5/c1-6(15)11-10-13-12-8(19-10)4-2-7-3-5-9(18-7)14(16)17/h2-5H,1H3,(H,11,13,15)/b4-2+ |
InChI Key |
OTIZUKJDJHQEFI-DUXPYHPUSA-N |
Isomeric SMILES |
CC(=O)NC1=NN=C(O1)/C=C/C2=CC=C(O2)[N+](=O)[O-] |
Canonical SMILES |
CC(=O)NC1=NN=C(O1)C=CC2=CC=C(O2)[N+](=O)[O-] |
Origin of Product |
United States |
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